molecular formula C11H16S2 B14456192 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione CAS No. 75503-14-9

3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione

Cat. No.: B14456192
CAS No.: 75503-14-9
M. Wt: 212.4 g/mol
InChI Key: AJNZTOMPXGCAEM-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethylbicyclo[221]heptane-2,5-dithione is a bicyclic organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl groups back to carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione involves its interaction with various molecular targets. The thiocarbonyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

    3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: The diketone analog, which lacks the sulfur atoms.

    6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: A structurally related compound with bromine substituents.

Uniqueness: 3,3,6,6-Tetramethylbicyclo[22The sulfur atoms enhance its ability to participate in redox reactions and coordination chemistry, making it valuable in various scientific and industrial applications .

Properties

CAS No.

75503-14-9

Molecular Formula

C11H16S2

Molecular Weight

212.4 g/mol

IUPAC Name

3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dithione

InChI

InChI=1S/C11H16S2/c1-10(2)6-5-7(8(10)12)11(3,4)9(6)13/h6-7H,5H2,1-4H3

InChI Key

AJNZTOMPXGCAEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1=S)C(C2=S)(C)C)C

Origin of Product

United States

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